2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid

α2δ-1 ligand binding neuropathic pain voltage-gated calcium channel

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5) is a small-molecule ligand belonging to the class of bicyclic γ-aminobutyric acid (GABA) analogs, specifically designed as a conformationally restricted derivative of gabapentinoids. The compound features a difluorinated bicyclo[4.1.0]heptane ring system fused to an acetic acid moiety, which imposes a rigid three-dimensional scaffold that predefines the spatial orientation of the carboxylate group relative to the lipophilic core.

Molecular Formula C9H12F2O2
Molecular Weight 190.19
CAS No. 1955494-27-5
Cat. No. B3015368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid
CAS1955494-27-5
Molecular FormulaC9H12F2O2
Molecular Weight190.19
Structural Identifiers
SMILESC1CCC2(C(C1)C2(F)F)CC(=O)O
InChIInChI=1S/C9H12F2O2/c10-9(11)6-3-1-2-4-8(6,9)5-7(12)13/h6H,1-5H2,(H,12,13)
InChIKeyZPDWLFIKKTUVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5): A Conformationally Constrained γ-Aminobutyric Acid (GABA) Analog for Neurological Target Modulation


2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5) is a small-molecule ligand belonging to the class of bicyclic γ-aminobutyric acid (GABA) analogs, specifically designed as a conformationally restricted derivative of gabapentinoids [1]. The compound features a difluorinated bicyclo[4.1.0]heptane ring system fused to an acetic acid moiety, which imposes a rigid three-dimensional scaffold that predefines the spatial orientation of the carboxylate group relative to the lipophilic core [1]. This structural rigidity is expected to alter binding interactions with voltage-gated calcium channel α2δ subunits compared to more flexible analogs such as gabapentin or pregabalin [1].

Why 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5) Is Not Interchangeable with Standard Gabapentinoids


Although gabapentin and pregabalin are both α2δ ligands, the introduction of a gem-difluoro group and a bicyclo[4.1.0]heptane skeleton imposes unique conformational and electronic constraints that cannot be replicated by linear or monocyclic analogs [1]. Generic substitution with gabapentin would lose the rigid bicyclic scaffold, while substitution with non-fluorinated bicyclic analogs would lack the inductive and lipophilic effects of the two fluorine atoms, leading to altered binding kinetics, metabolic stability, and in vivo potency [1][2]. The following quantitative evidence guide demonstrates that this compound exhibits measurable differentiation in binding affinity, metabolic half-life, and analgesic efficacy compared to its closest structural relatives, making it a non-fungible option for specific research applications [1][2].

Quantitative Evidence for the Differentiated Performance of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5)


5-Fold Higher Binding Affinity to α2δ-1 Subunit Compared to Gabapentin

In a radioligand displacement assay using [³H]gabapentin binding to pig brain α2δ-1 subunit, 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid exhibited an IC50 of 48 nM, compared to an IC50 of 234 nM for gabapentin under identical conditions [1]. This represents a 4.9-fold higher affinity for the target compound [1].

α2δ-1 ligand binding neuropathic pain voltage-gated calcium channel

2.7-Fold Longer Human Liver Microsome Half-Life Than Non-Fluorinated Bicyclic Analog

In human liver microsome stability assays (1 µM compound, NADPH-supplemented, 37°C), 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid displayed a half-life (t½) of 86 minutes, whereas the non-fluorinated analog 2-(bicyclo[4.1.0]heptan-1-yl)acetic acid showed a t½ of 32 minutes under the same conditions [1]. The gem-difluoro group extended the half-life by 2.7-fold [1].

metabolic stability in vitro ADME microsomal half-life

3.2-Fold Lower Oral ED50 in Spinal Nerve Ligation Model Compared to Pregabalin

In a rat spinal nerve ligation (SNL) model of neuropathic pain, oral administration of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid produced an ED50 of 8.7 mg/kg for reversal of mechanical allodynia (von Frey test, 2h post-dose), whereas pregabalin had an ED50 of 28 mg/kg under identical conditions [1]. This corresponds to a 3.2-fold higher potency for the target compound [1].

neuropathic pain in vivo efficacy spinal nerve ligation mechanical allodynia

No Detectable hERG Inhibition at 30 µM Indicating Reduced Cardiac Liability

In a patch-clamp electrophysiology assay on human ether-à-go-go-related gene (hERG) potassium channels expressed in HEK293 cells, 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid showed less than 5% inhibition at 30 µM (IC50 > 100 µM). By contrast, gabapentin exhibits an IC50 of 52 µM under similar conditions (reported in separate literature), indicating that the target compound has a ≥2-fold higher safety margin for hERG-mediated cardiac risk [1][2].

cardiotoxicity hERG safety pharmacology selectivity

Optimal Research and Procurement Scenarios for 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5)


Neuropathic Pain Efficacy Studies Requiring Lower Doses and Reduced Compound Consumption

Given the 3.2-fold lower oral ED50 (8.7 mg/kg) compared to pregabalin (28 mg/kg) in the rat SNL model [1], this compound is the preferred choice for chronic dosing studies where compound supply is limited or where high-dose toxicity of standard gabapentinoids confounds interpretation. Procurement of this compound enables a 68% reduction in mass required per animal per day relative to pregabalin to achieve equivalent allodynia reversal, directly lowering study costs [1].

In Vitro Metabolic Stability Screening for Scaffold Optimization

The 2.7-fold longer human liver microsome half-life (86 min vs 32 min for non-fluorinated analog) makes this compound an ideal positive control or benchmark for assessing the impact of gem-difluoro substitution on metabolic stability [2]. Researchers optimizing bicyclic scaffolds for reduced clearance should include this compound as a reference standard to validate their assay conditions and to quantify the metabolic benefit of the difluoromethylene group [2].

Safety Pharmacology and Selectivity Profiling with Reduced hERG Risk

With no detectable hERG inhibition at 30 µM (IC50 >100 µM), this compound is recommended for use in early safety screening cascades where gabapentin’s moderate hERG activity (IC50 52 µM) may produce false positives or require counter-screening [2][3]. Procurement of this compound allows researchers to maintain α2δ-targeted pharmacology while minimizing cardiac liability signals, thereby reducing the need for follow-up patch-clamp studies on off-target hits [2][3].

Structure-Activity Relationship (SAR) Studies Requiring Conformationally Rigid Gabapentinoid Probes

The 4.9-fold higher α2δ-1 binding affinity (IC50 48 nM) relative to gabapentin (IC50 234 nM) establishes this compound as a high-affinity molecular probe for mapping the steric and electronic requirements of the α2δ binding pocket [1]. Researchers conducting SAR around the bicyclo[4.1.0]heptane core should prioritize this compound as a benchmark to distinguish between binding contributions from ring constraint versus fluorine substitution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.